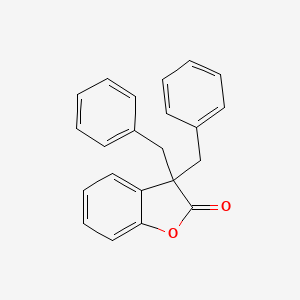

3,3-Dibenzyl-1-benzofuran-2(3H)-one

Description

3,3-Disubstituted benzofuran-2(3H)-ones, including 3,3-dibenzyl derivatives, are critical scaffolds in medicinal chemistry due to their structural resemblance to bioactive natural products and their versatility in drug discovery . These compounds feature a fused benzofuranone core with substituents at the 3-position, which modulate electronic, steric, and pharmacokinetic properties. This article compares its inferred properties with structurally related compounds, emphasizing substituent effects on synthesis, physicochemical properties, and biological relevance.

Properties

CAS No. |

832724-63-7 |

|---|---|

Molecular Formula |

C22H18O2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

3,3-dibenzyl-1-benzofuran-2-one |

InChI |

InChI=1S/C22H18O2/c23-21-22(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)24-21/h1-14H,15-16H2 |

InChI Key |

SNSHESQTLTWOSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3OC2=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibenzyl-1-benzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-hydroxychalcone, under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibenzyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dibenzyl-1-benzofuran-2(3H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the compound’s specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- IR Spectroscopy: Carbonyl (C=O) stretches in benzofuranones range from 1767–1782 cm⁻¹, influenced by substituent electron-withdrawing/donating effects. The dibenzyl group’s electron-donating nature may slightly lower the C=O stretching frequency compared to benzylidene derivatives.

- Crystallography: 3,3-Dimethyl derivatives form zigzag chains via C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.98 Å) . Bulky dibenzyl substituents may disrupt such packing, reducing crystallinity but enhancing solubility in nonpolar solvents.

Substituent Effects

- Steric vs. Electronic : Methyl or methoxy groups (e.g., 3,3-dimethyl or 3-methoxymethylene) enhance solubility but reduce steric hindrance. In contrast, dibenzyl groups increase hydrophobicity and may hinder interactions with biological targets.

- Biological Activity : Indole-containing derivatives (e.g., 3-(1H-indol-3-yl)benzofuran-2(3H)-one) demonstrate the importance of aromatic stacking in bioactivity . The dibenzyl variant’s two phenyl groups could mimic such interactions but require structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.